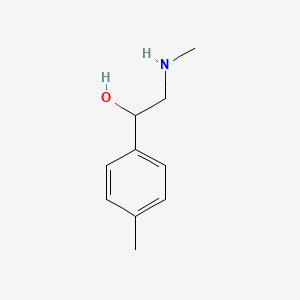
2-(methylamino)-1-(4-methylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylamino)-1-(4-methylphenyl)ethan-1-ol is a compound belonging to the phenethylamine class. It is a naturally occurring trace amine neuromodulator in humans, derived from the trace amine phenethylamine. This compound has been detected in human urine and is produced by phenylethanolamine N-methyltransferase with phenethylamine as a substrate .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(methylamino)-1-(4-methylphenyl)ethan-1-ol can be synthesized by various methods. One early synthesis involved the conversion of phenethylamine to its p-toluenesulfonamide, followed by N-methylation using methyl iodide, and then hydrolysis of the sulfonamide . Another method involves the catalytic hydrogenation of 2-phenylpropionitrile with Pd/C in pure anhydrous ethanol containing three equivalents of HCl .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2-(methylamino)-1-(4-methylphenyl)ethan-1-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as thionyl chloride .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(methylamino)-1-(4-methylphenyl)ethan-1-ol has various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a neuromodulator and is studied for its role in neurotransmission. In medicine, it is investigated for its potential therapeutic effects on mood and cognitive functions. In industry, it is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 2-(methylamino)-1-(4-methylphenyl)ethan-1-ol involves its interaction with trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that modulates catecholamine neurotransmission. This interaction leads to the inhibition of vesicular monoamine transporter 2 (VMAT2) in monoamine neurons, thereby regulating monoamine neurotransmission .
Comparison with Similar Compounds
2-(methylamino)-1-(4-methylphenyl)ethan-1-ol is similar to other compounds in the phenethylamine class, such as N-Methylphenethylamine, N-Methyltyramine, and beta-Methylphenethylamine. it is unique in its specific molecular structure and the presence of a hydroxyl group, which influences its chemical reactivity and biological activity .
List of Similar Compounds:- N-Methylphenethylamine
- N-Methyltyramine
- beta-Methylphenethylamine
- Phenethylamine
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-(methylamino)-1-(4-methylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-8-3-5-9(6-4-8)10(12)7-11-2/h3-6,10-12H,7H2,1-2H3 |
InChI Key |
HMXFBSWMLTZKGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














